4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a pyrimidine ring substituted with a methylsulfanyl group. The presence of these functional groups imparts distinct chemical properties and biological activities to the compound.
Mechanism of Action
Target of Action
The primary targets of 4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . The compound interacts with these transporters, reducing their activity and thus affecting the transport of nucleosides across the cell membrane .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. This can have downstream effects on nucleotide synthesis and adenosine function, which are critical for various cellular processes, including DNA replication and signal transduction .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of nucleoside transport, which can affect nucleotide synthesis and adenosine function. This can potentially influence various cellular processes and responses .
Biochemical Analysis
Biochemical Properties
4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for the regulation of nucleotide synthesis and adenosine function. The compound has been shown to be more selective for ENT2 than ENT1 . The interaction with ENTs involves binding to the transporter proteins, thereby inhibiting the uptake of nucleosides such as uridine. This inhibition is non-competitive and irreversible, indicating a strong and lasting interaction with the transporter proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell viability, protein expression, and internalization of ENTs without causing cytotoxicity . It affects cell signaling pathways by modulating the availability of nucleosides, which are essential for various cellular functions, including gene expression and cellular metabolism. The inhibition of nucleoside transport can lead to alterations in the cellular nucleotide pool, impacting DNA and RNA synthesis and overall cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with equilibrative nucleoside transporters. The compound binds to a site on the transporter that is distinct from the nucleoside binding site, leading to a reduction in the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) for nucleosides . This binding is facilitated by the presence of the fluorophenyl and piperazine moieties, which interact with specific amino acid residues on the transporter protein . The irreversible nature of the inhibition suggests that the compound forms a stable complex with the transporter, preventing its normal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has been found to maintain its inhibitory activity over extended periods, with no significant degradation observed under standard laboratory conditions . Long-term exposure to the compound does not appear to affect cell viability, indicating that it is stable and does not produce toxic metabolites
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing adverse effects . At higher doses, there may be potential for toxicity, although specific toxic effects have not been extensively documented
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors involved in nucleotide synthesis and degradation . By inhibiting nucleoside transporters, it affects the availability of nucleosides for phosphorylation and incorporation into nucleotides, thereby influencing metabolic flux and the levels of various metabolites . The precise metabolic pathways and the extent of these effects require further elucidation through detailed biochemical studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interaction with equilibrative nucleoside transporters . The compound’s distribution is influenced by its binding affinity to these transporters, which facilitates its uptake and localization within cells . The presence of the fluorophenyl group enhances its lipophilicity, allowing it to traverse cellular membranes and accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with nucleoside transporters . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other organelles . Its activity is therefore concentrated in the cytoplasmic regions where nucleoside transport and metabolism occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with 2-Fluorophenyl Group: The piperazine ring is then substituted with a 2-fluorophenyl group using appropriate halogenated precursors and nucleophilic substitution reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Substitution with Methylsulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogenated precursors, nucleophiles (amines, thiols), and electrophiles (alkyl halides) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the pyrimidine and fluorophenyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is an acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A selective inhibitor of equilibrative nucleoside transporters.
Uniqueness
4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is unique due to its dual functional groups (fluorophenyl and methylsulfanyl) that confer distinct chemical properties and biological activities. Its selectivity for ENT2 over ENT1 makes it a valuable tool in nucleoside transporter research .
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4S/c1-21-15-17-7-6-14(18-15)20-10-8-19(9-11-20)13-5-3-2-4-12(13)16/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNZUBHQNREEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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